molecular formula C18H15F2N3O2S B11363133 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11363133
M. Wt: 375.4 g/mol
InChI Key: MGMYBPYZAIQJDM-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the fluorophenoxy and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide stands out due to its unique combination of fluorine atoms, phenoxy groups, and a thiadiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15F2N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C18H15F2N3O2S/c1-2-14(25-15-6-4-3-5-13(15)20)17(24)22-18-21-16(23-26-18)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,22,23,24)

InChI Key

MGMYBPYZAIQJDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F

Origin of Product

United States

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